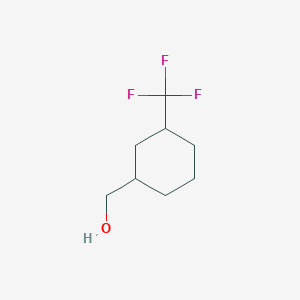

3-(Trifluoromethyl)cyclohexanemethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)cyclohexanemethanol, also known as CF3CH2CH(OH)CH2C6H11, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a colorless liquid that is soluble in water and has a boiling point of 167-168°C.

Aplicaciones Científicas De Investigación

- Trifluoromethyl-containing compounds have been investigated as potential antiviral, antibacterial, and anticancer agents. Their presence can modulate pharmacokinetics and improve drug efficacy .

- Researchers explore trifluoromethylated analogs of existing agrochemicals to enhance their performance against pests and pathogens .

- Researchers investigate trifluoromethylated monomers for applications in coatings, membranes, and electronic materials .

- Researchers explore C–H functionalization and addition processes to construct C(sp³, sp², and sp)–CF₃ bonds, enabling efficient and selective synthesis of complex molecules .

- Researchers investigate radical trifluoromethylation to unlock new synthetic strategies and expand the toolbox of synthetic chemists .

Medicinal Chemistry and Drug Development

Agrochemicals and Crop Protection

Materials Science and Functional Materials

Organic Synthesis and Catalysis

Radical Chemistry and Mechanistic Studies

Physical Organic Chemistry and Redox Properties

Mecanismo De Acción

Target of Action

Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 3-(Trifluoromethyl)cyclohexanemethanol involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of a broader category of reactions known as photoredox catalysis, which involves the generation of trifluoromethyl radicals .

Biochemical Pathways

The compound is likely involved in the trifluoromethylation of carbon-centered radical intermediates, which can affect various biochemical pathways .

Pharmacokinetics

It is known that the modification of certain moieties with a trifluoromethyl group can result in faster kinetics for tracer uptake, which could potentially impact the compound’s adme properties .

Result of Action

The introduction of a trifluoromethyl group into a compound can often enhance the effect of the compound in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Action Environment

It is known that the trifluoromethylation process can be performed under visible light with a fluorescent light bulb, blue led lamp, or even natural sunlight .

Propiedades

IUPAC Name |

[3-(trifluoromethyl)cyclohexyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h6-7,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWFXAOWIYRGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/no-structure.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)

![Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate](/img/structure/B2420848.png)

![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)

![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)